molecular formula C5H11FO B14749487 1-(Fluoromethoxy)butane CAS No. 592-83-6

1-(Fluoromethoxy)butane

Cat. No.: B14749487
CAS No.: 592-83-6
M. Wt: 106.14 g/mol
InChI Key: BRPRTPSUFGKAIC-UHFFFAOYSA-N
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Description

1-(Fluoromethoxy)butane is an organic compound with the molecular formula C5H11FO. It is a member of the class of compounds known as fluorinated ethers. This compound is characterized by the presence of a fluoromethoxy group attached to a butane backbone. The unique properties of this compound make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(Fluoromethoxy)butane can be achieved through several routes. One common method involves the reaction of butyl alcohol with fluoromethyl ether under specific conditions. The reaction typically requires the presence of a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

1-(Fluoromethoxy)butane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can replace the fluoromethoxy group with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields fluorinated alcohols, while reduction with lithium aluminum hydride produces hydrocarbons .

Scientific Research Applications

1-(Fluoromethoxy)butane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: In biological research, this compound is used as a probe to study enzyme activity and metabolic pathways.

    Medicine: This compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: In industrial applications, this compound is used as a solvent and intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 1-(Fluoromethoxy)butane involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The fluoromethoxy group can form hydrogen bonds and van der Waals interactions with amino acid residues, affecting the enzyme’s activity .

In chemical reactions, the fluoromethoxy group can participate in various interactions, such as nucleophilic substitution and electrophilic addition. These interactions are influenced by the electron-withdrawing nature of the fluorine atom, which affects the compound’s reactivity and stability .

Comparison with Similar Compounds

1-(Fluoromethoxy)butane can be compared with other similar compounds, such as:

    1-Fluorobutane: This compound has a similar structure but lacks the methoxy group.

    1-Methoxybutane: This compound has a methoxy group but lacks the fluorine atom.

    1-(Chloromethoxy)butane: This compound has a chloromethoxy group instead of a fluoromethoxy group.

The uniqueness of this compound lies in its combination of the fluorine and methoxy groups, which impart distinct reactivity and stability compared to other similar compounds .

Properties

CAS No.

592-83-6

Molecular Formula

C5H11FO

Molecular Weight

106.14 g/mol

IUPAC Name

1-(fluoromethoxy)butane

InChI

InChI=1S/C5H11FO/c1-2-3-4-7-5-6/h2-5H2,1H3

InChI Key

BRPRTPSUFGKAIC-UHFFFAOYSA-N

Canonical SMILES

CCCCOCF

Origin of Product

United States

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